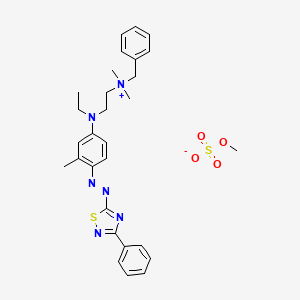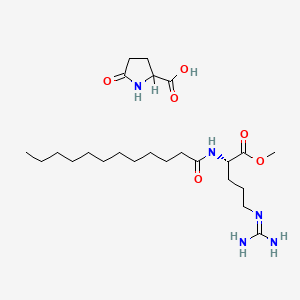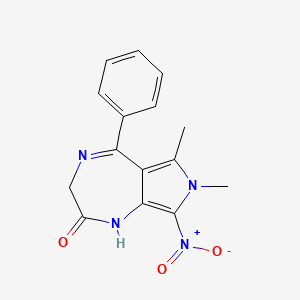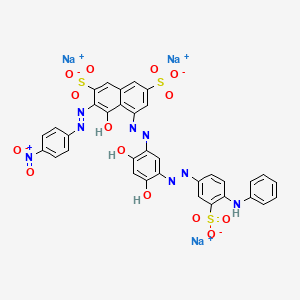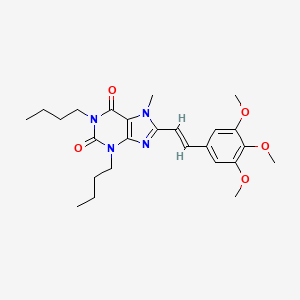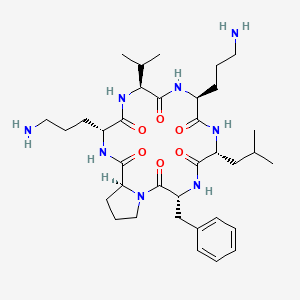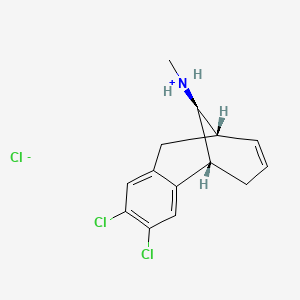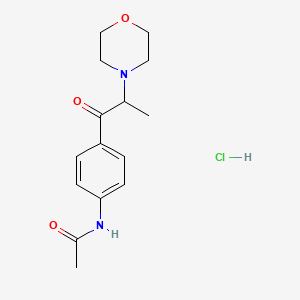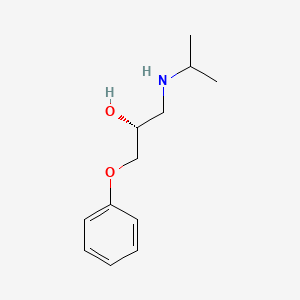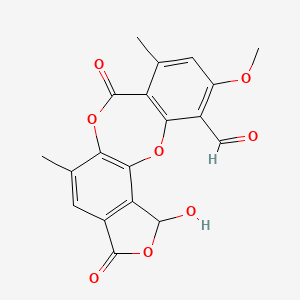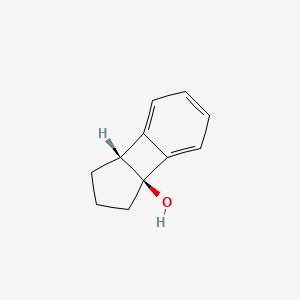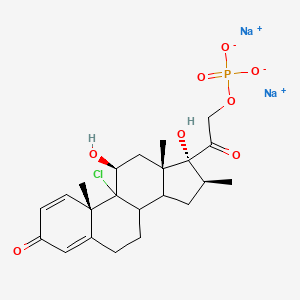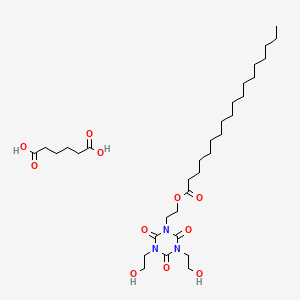
Hexanedioic acid, ester with 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione octadecanoate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, ester with 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione octadecanoate (ester) involves the esterification of hexanedioic acid with 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the esterification to completion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanedioic acid, ester with 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione octadecanoate (ester) can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions on the triazine ring.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted triazine derivatives.
Applications De Recherche Scientifique
Hexanedioic acid, ester with 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione octadecanoate (ester) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of hexanedioic acid, ester with 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione octadecanoate (ester) involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active triazine derivative, which can then interact with biological targets such as enzymes and receptors. The triazine ring can also participate in various biochemical reactions, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanedioic acid (Adipic acid): A simpler dicarboxylic acid used in the production of nylon and other polymers.
1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: A triazine derivative with applications in flame retardancy and water durability.
Uniqueness
Hexanedioic acid, ester with 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione octadecanoate (ester) is unique due to its combination of properties from both hexanedioic acid and the triazine derivative
Propriétés
Numéro CAS |
85204-08-6 |
|---|---|
Formule moléculaire |
C33H59N3O11 |
Poids moléculaire |
673.8 g/mol |
Nom IUPAC |
2-[3,5-bis(2-hydroxyethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl octadecanoate;hexanedioic acid |
InChI |
InChI=1S/C27H49N3O7.C6H10O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(33)37-23-20-30-26(35)28(18-21-31)25(34)29(19-22-32)27(30)36;7-5(8)3-1-2-4-6(9)10/h31-32H,2-23H2,1H3;1-4H2,(H,7,8)(H,9,10) |
Clé InChI |
PPOOOUXZUMYEDF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCCN1C(=O)N(C(=O)N(C1=O)CCO)CCO.C(CCC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


